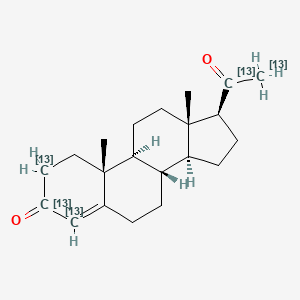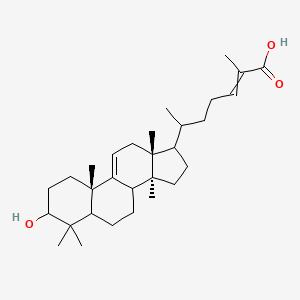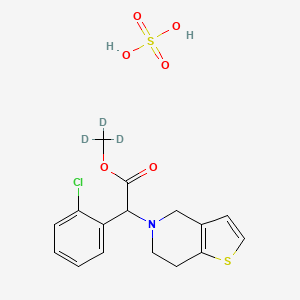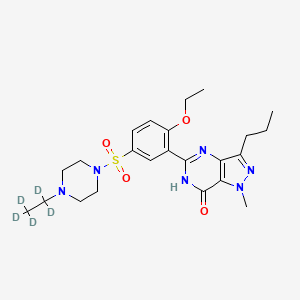![molecular formula C18H18ClNO B12427428 (6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol is a complex organic compound characterized by its unique structural features, including multiple rings and deuterium atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol involves several steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the core structure, followed by the introduction of deuterium atoms through deuterium exchange reactions. The chlorination step is typically carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization and chlorination reactions.
化学反应分析
Types of Reactions
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange or sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of deuterium substitution on reaction rates.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological molecules.
相似化合物的比较
Similar Compounds
- (6aS,13bR)-11-chloro-1,2,3,4-tetrahydro-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol : Similar structure but without deuterium atoms.
- (6aS,13bR)-11-bromo-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol : Similar structure with a bromine atom instead of chlorine.
Uniqueness
The presence of deuterium atoms in (6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol makes it unique, as deuterium can significantly affect the compound’s chemical and biological properties. This can lead to differences in reaction rates, metabolic stability, and overall efficacy in various applications.
属性
分子式 |
C18H18ClNO |
|---|---|
分子量 |
303.8 g/mol |
IUPAC 名称 |
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-12-7-8-20-16-6-5-11-3-1-2-4-13(11)18(16)14(12)10-17(15)21/h1-4,9-10,16,18,20-21H,5-8H2/t16-,18+/m0/s1/i1D,2D,3D,4D |
InChI 键 |
NVHUFRKDLSFBFZ-OUEBLFPASA-N |
手性 SMILES |
[2H]C1=C(C(=C2[C@H]3[C@H](CCC2=C1[2H])NCCC4=CC(=C(C=C34)O)Cl)[2H])[2H] |
规范 SMILES |
C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


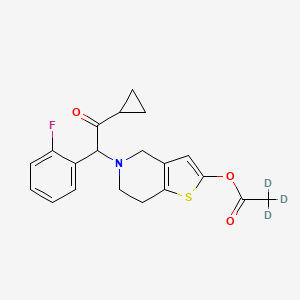
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
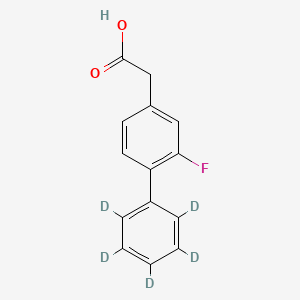
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
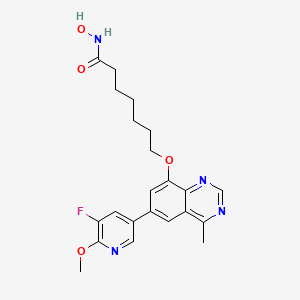


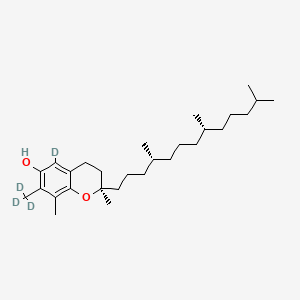
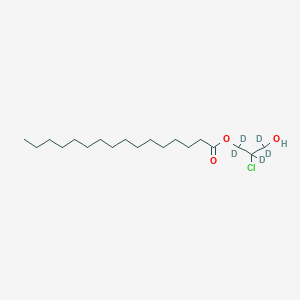
![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)
